N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride
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Overview
Description
N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2S and its molecular weight is 228.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potassium Channel Blocking and Antiarrhythmic Agents
Research has explored the synthesis of (4-methanesulfonamidophenoxy)propanolamines, highlighting their potential as class III antiarrhythmic agents due to their ability to block potassium channels, thereby increasing cardiac action potential duration without affecting conduction velocity. This suggests a role for similar methanesulfonamide derivatives in developing novel antiarrhythmic drugs (Connors et al., 1991).
Structural Analysis and Hydrogen Bonding
Structural analyses of methanesulfonamide derivatives have provided insights into their conformation and the role of hydrogen bonding in their biological activity. Studies on compounds such as N-(2,3-Dichlorophenyl)methanesulfonamide have detailed their molecular packing, which could inform the design of receptor-targeted therapeutics (Gowda, Foro, & Fuess, 2007).
Reaction with Amines and Sulfhydryl Groups
Methyl methanesulfonothioate's reactivity with amino and sulfhydryl groups offers a cautionary note on using sulfhydryl reagents, potentially informing the design of biochemical assays or therapeutic interventions (Kluger & Tsui, 1980).
Nucleophilic Replacement Reactions
Research on the transformation of 2-amino-2-deoxy-D-glucose into derivatives highlights the versatility of sulfonamide groups in synthesizing complex carbohydrates, potentially useful in developing novel therapeutics or biochemical probes (Hill & Hough, 1968).
Properties
IUPAC Name |
N-[(2-aminocyclopentyl)methyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-5-6-3-2-4-7(6)8;/h6-7,9H,2-5,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRPTHDVTDXNBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCC1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.